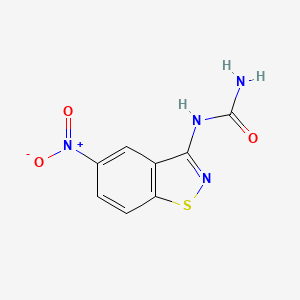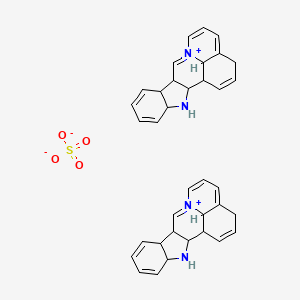
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be achieved through various methods. One common approach involves the visible light-induced intramolecular oxidative cyclization and detosylation. This method is transition metal-free and utilizes a photocatalytic strategy to generate the desired compound in high yields under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts such as tetrabutylammonium iodide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of bioactive indoloquinoline derivatives .
Applications De Recherche Scientifique
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and materials.
Medicine: The compound’s unique structural properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its bioactive properties. For example, it can undergo protonation-induced assembly, which affects its absorption properties and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be compared with other similar compounds, such as indolo[2,3-b]quinoxalines and indolo[2,3-b]quinolines. These compounds share similar structural motifs but differ in their specific functional groups and properties . The unique structural features of this compound make it distinct and valuable for various applications.
List of Similar Compounds
- Indolo[2,3-b]quinoxalines
- Indolo[2,3-b]quinolines
- Pyrazino[2,3-b]indole derivatives
Propriétés
Numéro CAS |
100447-48-1 |
|---|---|
Formule moléculaire |
C36H38N4O4S |
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
3-aza-12-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-5,7,11,13,15,18-hexaene;sulfate |
InChI |
InChI=1S/2C18H19N2.H2O4S/c2*1-2-9-16-13(7-1)15-11-20-10-4-6-12-5-3-8-14(18(12)20)17(15)19-16;1-5(2,3)4/h2*1-4,6-11,13-19H,5H2;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
FZOLWIHLIBEHFF-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



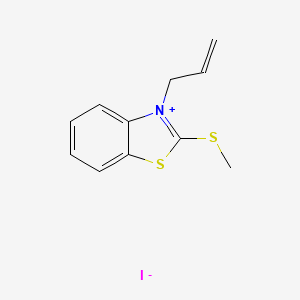
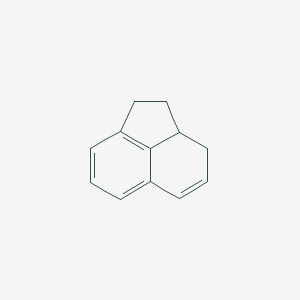
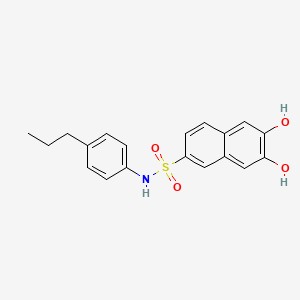

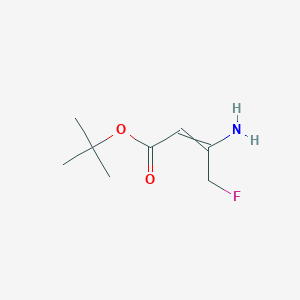
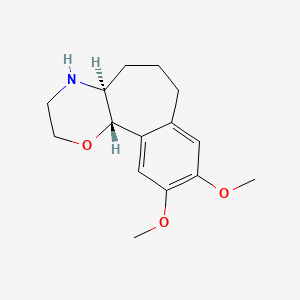
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

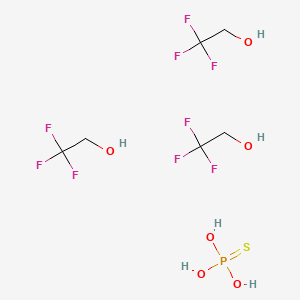
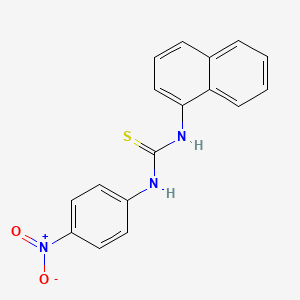
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
